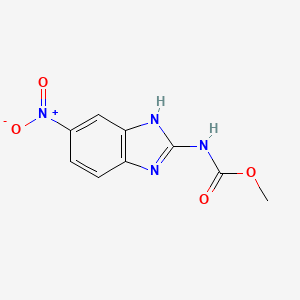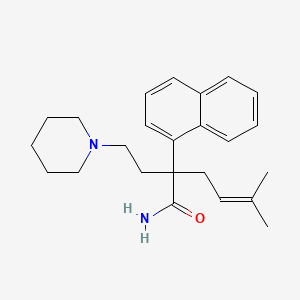
alpha-(2-Piperidinoethyl)-alpha-phenyl-1-naphthylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(2-Piperidinoethyl)-alpha-phenyl-1-naphthylacetamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a piperidine ring, a phenyl group, and a naphthylacetamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-Piperidinoethyl)-alpha-phenyl-1-naphthylacetamide typically involves the reaction of piperidine with ethylene chlorohydrin to form 2-piperidinoethanol. This intermediate is then reacted with a naphthylacetamide derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(2-Piperidinoethyl)-alpha-phenyl-1-naphthylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Alpha-(2-Piperidinoethyl)-alpha-phenyl-1-naphthylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of alpha-(2-Piperidinoethyl)-alpha-phenyl-1-naphthylacetamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular function and signaling. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Alpha-(2-Piperidinoethyl)-alpha-phenyl-1-naphthylacetamide can be compared with similar compounds such as alpha-Ethyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile. While both compounds share structural similarities, this compound is unique in its specific functional groups and resulting properties .
List of Similar Compounds
- Alpha-Ethyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile
- Alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile
Eigenschaften
CAS-Nummer |
50765-91-8 |
|---|---|
Molekularformel |
C24H32N2O |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
5-methyl-2-naphthalen-1-yl-2-(2-piperidin-1-ylethyl)hex-4-enamide |
InChI |
InChI=1S/C24H32N2O/c1-19(2)13-14-24(23(25)27,15-18-26-16-6-3-7-17-26)22-12-8-10-20-9-4-5-11-21(20)22/h4-5,8-13H,3,6-7,14-18H2,1-2H3,(H2,25,27) |
InChI-Schlüssel |
DRQHMYYWGQFHOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC(CCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


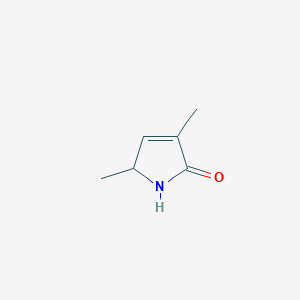
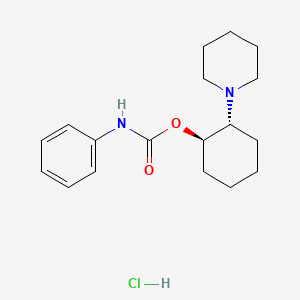
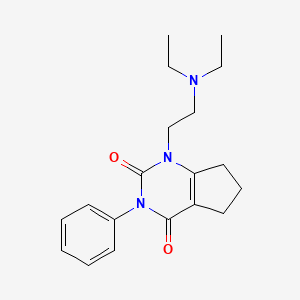
![2-[4-(Butylamino)phenyl]propanoic acid](/img/structure/B14666129.png)


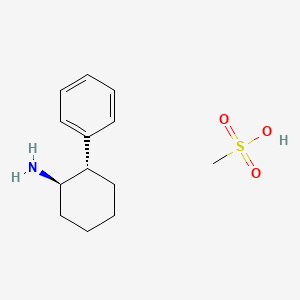
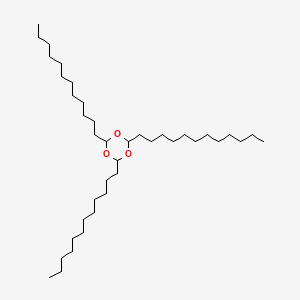

![{[2-(Hydroxyamino)-2-oxoethyl]amino}acetic acid](/img/structure/B14666165.png)
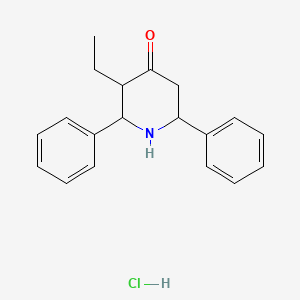

![2-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14666200.png)
